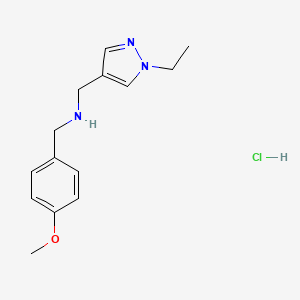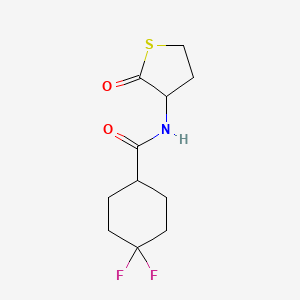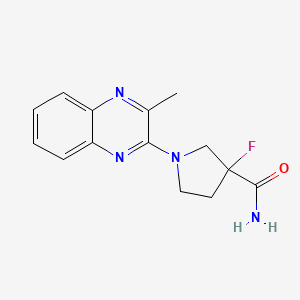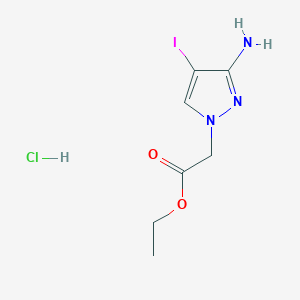
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethyl group attached to the pyrazole ring and a methoxybenzyl group attached to the methanamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides under basic conditions.
Formation of Methanamine Moiety: The methanamine moiety can be introduced through reductive amination of the corresponding aldehyde or ketone with ammonia or an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar steps but optimized for yield and purity. This may include the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in biological studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)-N-benzylmethanamine: Similar structure but lacks the methoxy group.
1-(1-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of both the ethyl group on the pyrazole ring and the methoxybenzyl group on the methanamine moiety. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C14H20ClN3O |
|---|---|
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-11-13(10-16-17)9-15-8-12-4-6-14(18-2)7-5-12;/h4-7,10-11,15H,3,8-9H2,1-2H3;1H |
Clé InChI |
ONQZWAIQNWEFBT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
![2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15113681.png)

![6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113689.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B15113693.png)
![N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15113697.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113701.png)
![6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B15113714.png)

![6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15113717.png)
![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15113720.png)
![2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B15113727.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidine-2-carboxamide](/img/structure/B15113732.png)

